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Compound of Interest

Compound Name: acetylpheneturide

Cat. No.: B1171398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetylpheneturide, an

anticonvulsant agent. The document details its chemical identity, physicochemical properties,

and available pharmacological data, presenting quantitative information in structured tables

and conceptual workflows in graphical representations.

Chemical Identity and Synonyms
Acetylpheneturide is a derivative of urea and is chemically related to phenacemide. Its formal

chemical name and a list of commonly used synonyms are provided below.

Table 1: IUPAC Name and Synonyms of Acetylpheneturide
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Identifier Type Identifier

IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[1]

CAS Number 13402-08-9

Synonyms

Acetylpheneturide, Crampol, Crampole, 1-

Acetyl-3-(2-phenylbutyryl)urea,

Acetylpheneturide [JAN], 1-Acetyl-3-

phenylethylacetylurea, Urea, 1-acetyl-3-(2-

phenylbutyryl)-, P-398, EINECS 236-493-6, N-

alpha-Ethylphenylacetyl-N'-acetyl urea, N-

((Acetylamino)carbonyl)-alpha-

ethylbenzeneacetamide[1]

Physicochemical Properties
The fundamental physicochemical properties of acetylpheneturide are summarized in the

following table. These computed properties are valuable for predicting its behavior in biological

systems.

Table 2: Physicochemical Properties of Acetylpheneturide
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Property Value Source

Molecular Formula C₁₃H₁₆N₂O₃ PubChem[1]

Molecular Weight 248.28 g/mol PubChem[1]

Monoisotopic Mass 248.11609238 Da PubChem[1]

XLogP3 2.6 PubChem[1]

Topological Polar Surface Area 75.3 Å² PubChem[1]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 5 PubChem

Melting Point 100-101 °C DrugFuture

Mechanism of Action and Signaling Pathways
The precise mechanism of action for acetylpheneturide has not been fully elucidated but is

believed to be multifaceted, targeting several key pathways involved in neuronal excitability.

The proposed mechanisms are typical of many anticonvulsant drugs and focus on reducing the

likelihood of seizure propagation.

The primary proposed mechanisms include:

Enhancement of GABAergic Inhibition: Acetylpheneturide may potentiate the effects of the

inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This

leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less

likely to fire an action potential.

Inhibition of Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels,

acetylpheneturide can reduce the influx of sodium ions that is necessary for the

depolarization phase of an action potential. This action helps to stabilize neuronal

membranes and prevent the rapid and uncontrolled firing characteristic of seizures.
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Modulation of Calcium Channels: There is a possibility that acetylpheneturide also

influences the activity of voltage-gated calcium channels. By modulating these channels, it

could reduce the release of excitatory neurotransmitters at the synapse, thereby dampening

neuronal excitation.

The following diagram illustrates the proposed signaling pathways affected by

acetylpheneturide.
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Caption: Proposed mechanism of action for acetylpheneturide.

Experimental Data
Mass spectrometry data for acetylpheneturide is available through public databases. The

following table summarizes the experimental parameters for a reported Liquid
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Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 3: LC-MS Experimental Parameters for Acetylpheneturide

Parameter Value

Instrument LCMS-8040 coupled to Nexera XR (Shimadzu)

Ionization Mode Positive

Ionization Method Electrospray Ionization (ESI)

MS Level MS2

Collision Energy 10 V

Fragmentation Mode Collision-Induced Dissociation (CID)

Column InertSustain C18 (2.1 µm, 2.1 x 100 mm)

Precursor Adduct [M+H]⁺

Precursor m/z 249.123362

Source: PubChem[1]

The primary pharmacological activity of acetylpheneturide is as an anticonvulsant. The

following table presents the available toxicity data.

Table 4: Acute Toxicity of Acetylpheneturide

Species Route of Administration LD₅₀

Mouse Oral 1.17 g/kg

Source: DrugFuture

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of

acetylpheneturide are described in the scientific literature. Due to access limitations, the full
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step-by-step protocols from the original publications could not be reproduced here. However, a

generalized workflow for the characterization of a synthesized anticonvulsant compound like

acetylpheneturide is presented below.

This logical workflow outlines the key stages from synthesis to preclinical evaluation.
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Caption: Generalized experimental workflow for acetylpheneturide.

The synthesis of acetylpheneturide was first reported by Umemoto et al. in 1963. While the

specific reaction conditions are detailed in that publication, a general approach would involve

the acylation of a substituted urea. Following the chemical reaction, the crude product would

undergo purification, typically through recrystallization from a suitable solvent like dilute alcohol,

to obtain the final crystalline product.
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Structural Confirmation: The chemical structure of the purified compound would be confirmed

using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the

molecular weight and fragmentation pattern.

Purity Assessment: The purity of the final compound is typically assessed using High-

Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a

suitable detector.

The anticonvulsant properties of acetylpheneturide would be evaluated in established animal

models of epilepsy. Standard tests include:

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a

key endpoint.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and

absence seizures. The ability of the compound to prevent or delay the onset of seizures

induced by the chemoconvulsant pentylenetetrazole is measured.

The acute toxicity is determined by assessing the median lethal dose (LD₅₀) in an animal

model, such as mice. This involves administering escalating doses of the compound and

observing the mortality rate over a defined period.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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